2,4-Dichloro-5-methylthiophenol
Overview
Description
2,4-Dichloro-5-methylthiophenol is a chemical compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol. It is also known by the synonym 2,4-dichloro-5-methylbenzenethiol .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophenol group, which is a sulfur analog of phenol, where two of the hydrogen atoms in the phenol ring are replaced by chlorine atoms and one of the hydrogen atoms is replaced by a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found .Scientific Research Applications
Analytical Methodology
A study by Han et al. (2021) recommended a UV-Vis spectrophotometric method for determining 2,4-dichlorophenol in technical material. This method enhances understanding of pesticide quality analysis and related impurities, offering insights into the applications of ultraviolet spectrophotometry in quantitative determination, thus contributing to scientific research methodology and practical application skills (Han et al., 2021).
Chemical Synthesis and Reactions
Skramstad et al. (2000) synthesized various chlorinated thiophenes, including derivatives of 2,4-dichlorothiophene, demonstrating the versatility of these compounds in chemical synthesis. This research provides valuable insights into the tautomeric properties and potential applications in organic synthesis (Skramstad et al., 2000).
Molecular Spectroscopy
Schaefer et al. (1985) explored the 1H NMR spectra of 2-methylthiophenol derivatives, providing essential data on molecular interactions and couplings. Such studies are crucial for understanding the molecular structure and behavior of chlorinated thiophenes in different environments (Schaefer et al., 1985).
Corrosion Inhibition
Lagrenée et al. (2002) studied a triazole derivative incorporating 4-methylthiophenyl for inhibiting corrosion of mild steel in acidic media. Such applications are significant in materials science, particularly in developing new materials with enhanced corrosion resistance (Lagrenée et al., 2002).
Environmental Remediation
Zhang et al. (2020) evaluated the use of Fe/Ni nanoparticles supported by polystyrene resin for dechlorinating 2,4-dichlorophenol in aqueous solution. This research is pivotal in environmental science, particularly in developing new methods for water purification and soil remediation (Zhang et al., 2020).
Ecotoxicology
Yuan et al. (2019) investigated the estrogenic effects of 2,4-dichlorophenol on zebrafish, providing valuable information on the impact of chlorophenols on aquatic life and environmental health (Yuan et al., 2019).
Mechanism of Action
Target of Action
These compounds often target proteins or enzymes in microorganisms, disrupting their normal function .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through processes such as adsorption and reduction . The compound may bind to the target protein or enzyme, altering its structure and subsequently its function.
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways in microorganisms, leading to their death or inhibition .
Pharmacokinetics
It can be analyzed using methods such as reverse phase (rp) hplc . This information is crucial in understanding the bioavailability of the compound.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to the death or inhibition of microorganisms by disrupting their normal biochemical functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-methylthiophenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s effectiveness .
Biochemical Analysis
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Subcellular Localization
It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBIPXMJAAVLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182480 | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28225-88-9 | |
Record name | 2,4-Dichloro-5-methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28225-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylthiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-5-METHYLTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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